1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, attached to a pyrrolidine ring with a carboxylic acid functional group. The unique structure of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid allows it to exhibit various biological and chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be classified as an amino acid derivative due to the presence of the carboxylic acid group. It is synthesized through various methods that involve the manipulation of pyrrolidine and pyridazine derivatives. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen in both the pyrrolidine and pyridazine rings.
The synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. A common method involves the condensation reaction between pyrrolidine-3-carboxylic acid and 3-aminopyridazine. This reaction typically requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.
Industrial production may utilize continuous flow reactors to enhance efficiency, allowing for larger-scale synthesis while maintaining high yields. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product in high purity.
The molecular structure of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid consists of two key components: the pyrrolidine ring and the pyridazine moiety. The carboxylic acid group is attached to the third carbon of the pyrrolidine ring.
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity .
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: The pyrrolidine ring can be oxidized to form derivatives such as pyrrolidin-2-one using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The compound may also be reduced to yield piperidine derivatives under hydrogenation conditions using catalysts like palladium on carbon.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine rings when treated with suitable nucleophiles such as amines or thiols in the presence of bases like sodium hydride .
The mechanism of action for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific biological targets. The pyridine moiety can act as a ligand, binding to metal ions or proteins, which may influence their activity. The rigid structure provided by the pyrrolidine ring enhances binding affinity and selectivity towards these targets, modulating various biochemical pathways that could lead to therapeutic effects such as anti-inflammatory or anticancer activities .
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may react under extreme pH or temperature conditions.
The applications of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid extend across various fields:
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
Biochemical Research: Explored for its role as a ligand in biochemical assays, aiding in the study of enzyme mechanisms and protein interactions.
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid represents a strategically designed hybrid heterocyclic compound that integrates two pharmaceutically significant ring systems: the pyrrolidine scaffold, prevalent in bioactive alkaloids and drug candidates, and the pyridazine moiety, known for its electron-deficient character and hydrogen-bonding capabilities. This molecular architecture combines the three-dimensional flexibility and chiral environments typical of pyrrolidine-based β-amino acids with the planar, polar characteristics of pyridazine, creating a versatile pharmacophore. The carboxylic acid at the 3-position of the pyrrolidine ring enhances water solubility and provides a handle for further derivatization into amides or esters, while the pyridazin-3-yl group offers a distinct hydrogen-bond acceptor/donor profile critical for target engagement. Contemporary research focuses on leveraging this bifunctional structure to develop novel enzyme inhibitors, receptor modulators, and chemical biology probes, capitalizing on its unique physicochemical properties and diverse synthetic manipulability [3] [7].
The synthesis of 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid and its derivatives has evolved significantly, transitioning from low-yielding linear approaches to efficient convergent strategies that optimize atom economy and stereocontrol. Key milestones reflect broader advances in heterocyclic and medicinal chemistry:
Early N-Alkylation Approaches (Pre-2010): Initial routes relied on nucleophilic aromatic substitution (SNAr) between 3-halopyridazines and pyrrolidine-3-carboxylic acid esters. For example, methyl pyrrolidine-3-carboxylate was reacted with 3-chloropyridazine under prolonged heating (80–100°C) in polar aprotic solvents like DMF or NMP. These conditions often led to low to moderate yields (30–45%) due to competing ester hydrolysis, pyrrolidine N-overalkylation, and pyridazine ring degradation. The carboxylic acid functionality necessitated protection as tert-butyl or benzyl esters to mitigate side reactions, adding deprotection steps that reduced overall efficiency [5].
Transition to Catalytic Coupling Methods (2010–Present): The adoption of palladium-catalyzed Buchwald-Hartwig amination marked a substantial improvement. Using Pd2(dba)3/XPhos catalytic systems, researchers coupled methyl pyrrolidine-3-carboxylate (N-H) with 3-bromopyridazine at milder temperatures (60–80°C). This method achieved yields of 65–78% while accommodating diverse pyridazine substituents (e.g., 6-alkyl, 4-halo). Subsequent hydrolysis with LiOH in THF/water cleanly afforded the carboxylic acid. These protocols enabled the synthesis of gram-scale quantities for biological testing and established reliable access to the core scaffold for structure-activity relationship (SAR) exploration [3] [9].
Stereoselective Synthesis Advances: With growing interest in chiral effects, asymmetric routes emerged. One significant approach leveraged Evans’ oxazolidinone auxiliaries to generate enantiomerically enriched (3R)- or (3S)-pyrrolidine-3-carboxylic acid derivatives prior to N-arylation. Alternatively, enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzed racemic methyl ester precursors, delivering enantiopure (>98% ee) acids for coupling. These methods addressed the critical need for stereochemically defined analogs, particularly for targeting chiral binding pockets in enzymes like SHP2 [2] [6].
Innovative One-Pot Methodologies: Recent work integrated pyridazine formation and N-alkylation in telescoped sequences. For instance, 1,4-dicarbonyl precursors underwent cyclodehydration with hydrazine to form pyridazines, followed by in situ N-alkylation with pyrrolidinone derivatives and subsequent oxidation. This strategy reduced purification steps and improved throughput for analog libraries, exemplified by a 2020 report achieving 62% overall yield from furan-3-carboxylic acid derivatives [6].
Table 1: Evolution of Synthetic Methods for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid
Synthetic Era | Key Method | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Early SNAr (Pre-2010) | Nucleophilic Aromatic Substitution | 3-Halopyridazine + ester, 80–100°C, DMF | 30–45% | Simple setup; low yields, side reactions |
Catalytic Era (2010–Present) | Pd-Catalyzed Buchwald-Hartwig Amination | Pd2(dba)3/XPhos, 60–80°C, toluene | 65–78% | Higher yields, broader substrate scope |
Stereoselective Routes | Chiral Auxiliary/Enzymatic Resolution | Evans’ auxiliaries or CAL-B hydrolysis | 40–60% (after resolution) | Delivers enantiopure material; added steps |
Modern One-Pot | Telescoped Cyclization/Alkylation | Hydrazine + carbonyls, then alkylation | 50–62% overall | Reduced purification, improved efficiency |
This hybrid scaffold has emerged as a privileged structure in medicinal chemistry due to its dual capacity for target engagement and synthetic versatility. Its significance spans multiple domains:
SHP2 Phosphatase Inhibition: Derivatives of 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid constitute a leading chemotype for inhibiting SHP2 (Src homology-2 domain-containing phosphatase 2), an oncogenic tyrosine phosphatase implicated in RAS/MAPK pathway activation. Patent WO2015107494A1 discloses compounds where the carboxylic acid group forms critical salt bridges with Arg465 in the SHP2 allosteric pocket, while the pyridazine nitrogen engages in hydrogen bonding with Ser460. Optimized analogs bearing 4-fluorophenyl substituents on the pyrrolidine nitrogen demonstrated IC50 values of <10 nM against SHP2 and suppressed proliferation in KYSE-520 esophageal carcinoma cells (IC50 = 0.28 μM). These findings underscore the scaffold’s utility in targeting protein-protein interfaces traditionally considered “undruggable” [3].
Arginase Inhibition: Structural analogs featuring boronate extensions exemplify rational metalloenzyme inhibitor design. Researchers modified the pyrrolidine-3-carboxylic acid core with 3-boronopropyl groups at C4, yielding nanomolar inhibitors of human arginase I/II (e.g., IC50 = 1.3–8.1 nM). The carboxylic acid anchors the inhibitor near the binuclear manganese cluster, while the boronate mimics the tetrahedral transition state of substrate hydrolysis. This application highlights how the scaffold’s adaptability enables targeting of diverse enzyme classes, particularly those with polar active sites [4].
Molecular Hybridization Strategies: The scaffold serves as a linchpin for fragment linking in antibiotic development. Hybrid molecules integrating quinolone motifs (e.g., via amide bonds to the carboxylic acid) exhibited dual inhibition of DNA gyrase and topoisomerase IV. Similarly, β-lactam conjugates (e.g., cephalosporins with pyrrolidine-3-carboxylic acid at C3′) showed enhanced activity against Gram-negative efflux mutants. These designs exploit the scaffold’s amphiphilic character—the ionizable carboxylic acid improves water solubility, while the pyridazine-pyrrolidine system penetrates lipid membranes [7] [8].
Table 2: Key Bioactive Derivatives and Their Target Applications
Derivative Structure | Biological Target | Potency (IC50/EC50) | Therapeutic Area | Source |
---|---|---|---|---|
1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-methylpyrrolidine-3-carboxamide | SHP2 phosphatase | <10 nM | Oncology (RTK signaling) | [3] |
(3R,4S)-3-Amino-4-(3-boronopropyl)-1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid | Arginase I/II | 1.3 nM (Arg I), 8.1 nM (Arg II) | Immuno-oncology, cardiovascular | [4] |
7-[(1-(Pyridazin-3-yl)pyrrolidine-3-carboxyl)amino]ciprofloxacin | DNA gyrase/Topo IV | 0.12 μM (S. aureus) | Antibacterial (MDR pathogens) | [7] |
Methyl 1-(pyridazin-3-yl)pyrrolidine-3-carboxylate-vinylcephalosporin | Penicillin-binding proteins | 0.03 μg/mL (E. coli ΔtolC) | β-Lactam antibiotic enhancement | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1